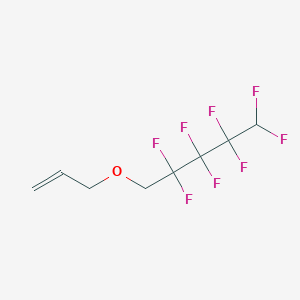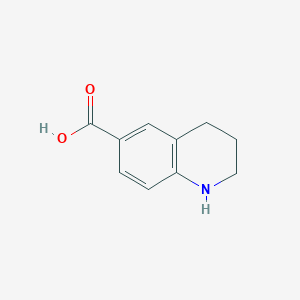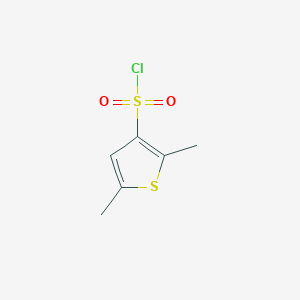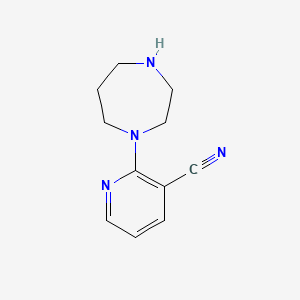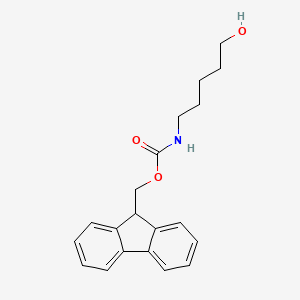
5-(Fmoc-amino)-1-pentanol
説明
“5-(Fmoc-amino)-1-pentanol” is a compound that contains an Fmoc (Fluorenylmethyloxycarbonyl) protecting group . The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The synthesis of “5-(Fmoc-amino)-1-pentanol” involves the use of Fmoc chemistry . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The other common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Molecular Structure Analysis
The molecular structure of “5-(Fmoc-amino)-1-pentanol” is characterized by the presence of an Fmoc group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Chemical Reactions Analysis
The chemical reactions involving “5-(Fmoc-amino)-1-pentanol” are characterized by the use of Fmoc chemistry . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Fmoc-amino)-1-pentanol” are characterized by the presence of an Fmoc group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
科学的研究の応用
Supramolecular Gels
- Application Summary : Fmoc-amino acids are used in the preparation of supramolecular gels through a co-assembly process. These gels are formed by low molecular weight gelators (LMWGs) and are used to support the repair of injuries or age-related impaired structures or functions of living tissues .
- Methods of Application : The preparation involves the co-assembly of LMWGs with other amino acids or peptides. Various characterization techniques such as DLS, FT-IR, SEM and fluorescence microscopy, rheology, and thermal analysis are used to assess the ability to co-assemble .
- Results or Outcomes : Studies have confirmed that the supramolecular structure occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks .
Biomedical Applications
- Application Summary : Fmoc-derivatized cationic hexapeptides are used to create self-supporting hydrogels for potential biomedical applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application : The synthesis involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group. The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results or Outcomes : Only the Fmoc-derivatives of series K keep their capability to gel. Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Fabrication of Functional Materials
- Application Summary : Fmoc-modified amino acids and short peptides are used as simple bio-inspired building blocks for the fabrication of functional materials .
- Methods of Application : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly features .
- Results or Outcomes : These functional materials have shown distinct potential for applications in various fields .
Design of Micro/Nanostructures
- Application Summary : Fmoc protected aliphatic single amino acids (Fmoc-SAAs) are used to design distinct micro/nanostructures through a bottom-up approach .
- Methods of Application : Controlled morphological transitions are observed through solvent variation. The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
- Results or Outcomes : Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures that can be tuned by control of the environmental parameters .
Hydrogel Formation
- Application Summary : Fmoc amino acids, including potentially “5-(Fmoc-amino)-1-pentanol”, can be effective low molecular weight hydrogelators. The hydrogels formed have applications in cell culturing, sensing, encapsulation, and electronic materials .
- Methods of Application : The hydrogels are typically formed by the self-assembly of the gelator into an entangled network of fibres, which are usually a few tens of nanometres in diameter and can be microns in length .
- Results or Outcomes : The type of gel formed depends on the amino acid used and, in some cases, the final pH of the system .
Synthesis of Glycoproteins
- Application Summary : Fmoc-amino acids are utilized to introduce more complex glycans into synthetic glycopeptides. These advances in the field will further improve medical applications .
- Methods of Application : The synthesis involves the use of native chemical ligation to synthesize glycoproteins from well-designed peptide and glycopeptide building blocks .
- Results or Outcomes : The advent of native chemical ligation now makes it possible to synthesize glycoproteins from well-designed peptide and glycopeptide building blocks .
将来の方向性
The future directions for “5-(Fmoc-amino)-1-pentanol” could involve its use in the synthesis of peptides . The transformation of solid-phase peptide synthesis (SPPS) represents a step-change in peptide manufacturing process efficiency, and should encourage expanded access to peptide-based therapeutics .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-13-7-1-6-12-21-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19,22H,1,6-7,12-14H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWFUNORLDFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371397 | |
| Record name | ST51037590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Fmoc-amino)-1-pentanol | |
CAS RN |
209115-33-3 | |
| Record name | 9H-Fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209115-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST51037590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



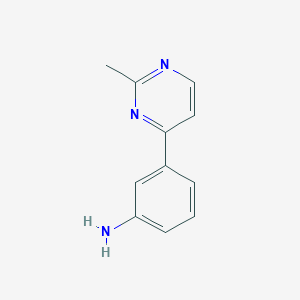

![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)
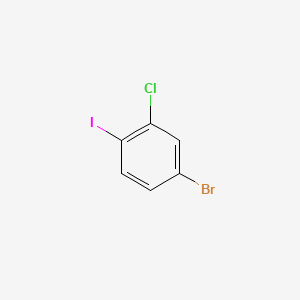
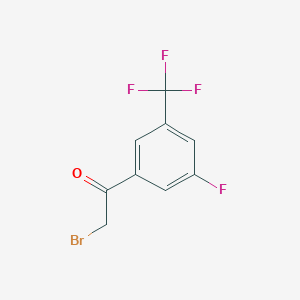
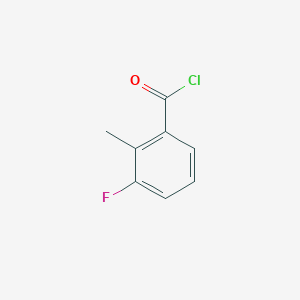
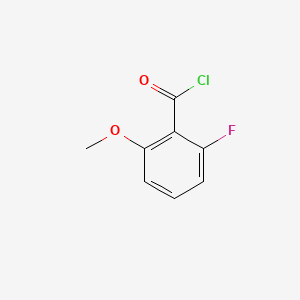
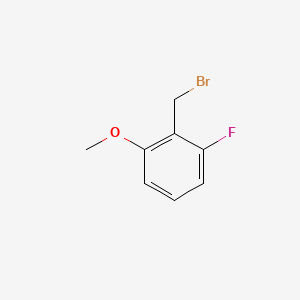
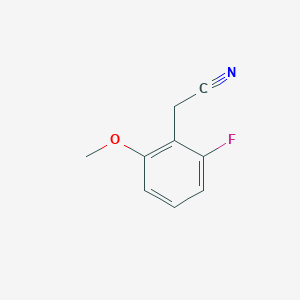
![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)
